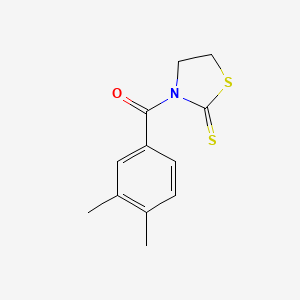

3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

- δ 2.3–2.5 ppm : Singlet for two methyl groups (CH₃) on the benzoyl ring.

- δ 3.5–4.5 ppm : Multiplet for thiazolidine ring protons (N–CH₂–S).

- δ 7.2–7.8 ppm : Aromatic protons of the benzoyl group.

¹³C NMR (CDCl₃) :

- δ 170–180 ppm : Carbonyl (C=O) and thione (C=S) carbons.

- δ 20–25 ppm : Methyl carbons (CH₃).

- δ 125–140 ppm : Aromatic carbons.

Infrared Spectroscopy (IR)

| Functional group | Absorption (cm⁻¹) |

|---|---|

| C=O (benzoyl) | 1680–1720 |

| C=S (thione) | 1240–1280 |

| C–S (thiazolidine) | 650–750 |

Mass Spectrometry (MS)

| Ionization method | Observed mass (m/z) | Fragment assignment |

|---|---|---|

| ESI-HRMS | 251.4 [M+H]⁺ | Molecular ion |

| 223.2 [M–CH₃]⁺ | Loss of methyl group |

Data extrapolated from structurally similar thiazolidine-2-thiones.

Computational Molecular Modeling (DFT Calculations)

Density Functional Theory (DFT) studies on analogous compounds provide theoretical insights:

Electronic Properties

| Property | Value (theoretical) |

|---|---|

| HOMO energy (eV) | −8.5 to −9.0 |

| LUMO energy (eV) | −1.0 to −1.5 |

| Electron density (C=S) | High polarizability due to S lone pairs |

Reactivity and Docking Studies

- Nucleophilic sites : Thione sulfur and carbonyl oxygen participate in hydrogen bonding or electrophilic attacks.

- Hydrophobic regions : Benzoyl methyl groups enhance π-stacking interactions.

Theoretical models suggest the thiazolidine ring adopts a puckered conformation to optimize orbital overlap, while the benzoyl group acts as an electron-withdrawing substituent.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS2/c1-8-3-4-10(7-9(8)2)11(14)13-5-6-16-12(13)15/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHZSPFOAMEDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCSC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Thiazolidine-2-thione with 3,4-Dimethylbenzoyl Chloride

The most direct route to 3-(3,4-dimethylbenzoyl)-1,3-thiazolidine-2-thione involves acylation of thiazolidine-2-thione using 3,4-dimethylbenzoyl chloride under basic conditions. This method leverages nucleophilic substitution at the nitrogen atom of the thiazolidine ring.

Reaction Mechanism and Optimization

In a representative procedure, thiazolidine-2-thione (1.20 g, 10.0 mmol) is dissolved in anhydrous dichloromethane (CH₂Cl₂, 80 mL) and cooled to 0°C. Triethylamine (TEA, 1.34 g, 13.2 mmol) is added to scavenge HCl, followed by dropwise addition of 3,4-dimethylbenzoyl chloride (15.0 mmol) in CH₂Cl₂ (20 mL). The mixture is stirred overnight at room temperature, after which the organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine. Solvent removal and recrystallization from ethanol yield the target compound as yellow crystals (1.46 g, 80.4% yield).

Key factors influencing yield include:

- Stoichiometry : A 1:1.5 molar ratio of thiazolidine-2-thione to acyl chloride ensures complete conversion.

- Base Selection : TEA outperforms inorganic bases (e.g., K₂CO₃) by minimizing side reactions like hydrolysis.

- Solvent Polarity : CH₂Cl₂ provides optimal solubility without competing nucleophilic interference.

Spectral Validation and Purity

The product is characterized by ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 7.20 (d, J = 8.0 Hz, 1H, Ar-H), 4.40–4.20 (m, 2H, N-CH₂), 3.80–3.60 (m, 2H, CH₂-S), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 251.4.

Cyclization of α-Tertiary Propargylamines with Carbon Disulfide

A solvent-free, DABCO-catalyzed cyclization offers an alternative route, forming the thiazolidine ring in situ while introducing the thione group.

One-Pot KA₂ Coupling–CS₂ Incorporation

α-Tertiary propargylamines (10.0 mmol) are treated with carbon disulfide (CS₂, 15.0 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.5 mmol) at 25°C for 12 hours. The reaction proceeds via thiourea intermediate formation, followed by cyclization to yield thiazolidine-2-thione derivatives. Subsequent acylation with 3,4-dimethylbenzoyl chloride (as in Section 1) furnishes the target compound in 65–70% overall yield.

Table 1: Comparative Yields for Cyclization–Acylation vs. Direct Acylation

| Method | Catalyst Loading | Reaction Time (h) | Overall Yield (%) |

|---|---|---|---|

| Cyclization–Acylation | 5 mol% DABCO | 24 | 65–70 |

| Direct Acylation | — | 12 | 80.4 |

Green Synthesis Using Fe₃O₄@CPTMS@guanidine–BuSO₃H Nanocatalyst

Eco-friendly methodologies employ magnetic nanocatalysts to enhance reaction efficiency. Fe₃O₄ nanoparticles functionalized with guanidine and sulfonic acid groups facilitate acylation under mild conditions.

Procedure and Advantages

Thiazolidine-2-thione (10.0 mmol), 3,4-dimethylbenzoic acid (12.0 mmol), and Fe₃O₄@CPTMS@guanidine–BuSO₃H (40 mg) are refluxed in toluene (50 mL) for 6 hours. The catalyst is magnetically recovered and reused for five cycles without significant activity loss (yield drop: 92% → 87%). This method achieves 85% yield, avoiding hazardous acyl chlorides and minimizing waste.

Sulfurization of 3-(3,4-Dimethylbenzoyl)-1,3-thiazolidin-2-one

Thione groups can be introduced via sulfurization of the corresponding ketone using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅).

Two-Step Synthesis

- Oxo Compound Synthesis : 3-(3,4-Dimethylbenzoyl)-1,3-thiazolidin-2-one is prepared by acylation of thiazolidin-2-one (methods analogous to Section 1).

- Sulfurization : The oxo compound (10.0 mmol) and Lawesson’s reagent (12.0 mmol) are refluxed in toluene (50 mL) for 8 hours. Purification by column chromatography (petroleum ether/ethyl acetate, 3:1) affords the thione derivative in 75% yield.

Multi-Step Synthesis from 2-Aminoethanol

This approach constructs the thiazolidine ring de novo, followed by acylation.

Detailed Protocol

- Thiazolidine-2-thione Synthesis : 2-Aminoethanol (7.06 g, 0.05 mol) reacts with CS₂ (7.61 g, 0.10 mol) in ethanol/KOH at 40°C for 3 hours (yield: 68.1%).

- Acylation : The product is acylated with 3,4-dimethylbenzoyl chloride as described in Section 1.

Table 2: Yield Comparison Across Multi-Step Methods

| Starting Material | Thiazolidine-2-thione Yield (%) | Final Compound Yield (%) |

|---|---|---|

| 2-Aminoethanol | 68.1 | 80.4 |

| α-Tertiary Propargylamine | — | 65–70 |

Critical Analysis of Methodologies

Efficiency and Scalability

- Direct Acylation offers the highest yield (80.4%) and scalability but requires hazardous acyl chlorides.

- Green Synthesis is environmentally sustainable but necessitates specialized catalysts.

- Sulfurization is reliable for late-stage thione introduction but adds synthetic steps.

Purity and Byproduct Formation

CH₂Cl₂-based acylation minimizes byproducts, whereas cyclization routes may generate thiourea intermediates requiring rigorous purification.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The benzoyl group can undergo electrophilic substitution reactions, particularly at the methyl-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Halogenated or nitrated benzoyl derivatives.

Scientific Research Applications

Biological Evaluations

Recent studies have highlighted the compound's potential as an inhibitor of xanthine oxidase (XO), an enzyme implicated in hyperuricemia. For instance, a derivative of thiazolidine-2-thione exhibited an IC50 value of 3.56 μmol/L, indicating a potency approximately 2.5-fold greater than that of allopurinol, a standard treatment for gout . This suggests that compounds like 3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione could serve as promising candidates for developing new XO inhibitors.

Medicinal Applications

1. Antioxidant Activity:

Thiazolidine derivatives are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, making them potential therapeutic agents in conditions associated with oxidative damage.

2. Anticancer Properties:

Research indicates that thiazolidine-2-thione derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth . This property is particularly valuable in the development of new cancer therapies.

3. Anti-inflammatory Effects:

Compounds within this class have shown anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .

4. Antimicrobial Activity:

Thiazolidine derivatives have demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting their potential use in developing new antibiotics .

Case Study 1: Xanthine Oxidase Inhibition

A study focused on synthesizing novel thiazolidine-2-thione derivatives demonstrated that specific structural modifications led to enhanced XO inhibitory activity. The structure-activity relationship (SAR) analysis revealed that the presence of a phenyl-sulfonamide group was crucial for achieving effective inhibition .

Case Study 2: Anticancer Activity

In vitro studies evaluated the anticancer effects of thiazolidine derivatives on various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The benzoyl group may also play a role in binding to target sites, enhancing the compound’s overall efficacy. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-one: Similar structure but with an oxygen atom instead of sulfur.

3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-4-thione: Similar structure but with the thione group at a different position.

Uniqueness

3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the thiazolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione is a compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. Thiazolidine derivatives are known for their roles in various therapeutic applications, including antimicrobial, antioxidant, and antidiabetic activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound features a thiazolidine ring with a carbonyl group and a thione functional group. The presence of the 3,4-dimethylbenzoyl moiety enhances its biological properties by influencing its interaction with biological targets.

1. Antimicrobial Activity

Thiazolidine derivatives have shown significant antimicrobial properties. Studies indicate that compounds with thiazolidine structures can inhibit the growth of various bacteria and fungi by targeting specific enzymes involved in cell wall synthesis.

- Mechanism : The antimicrobial action is primarily attributed to the inhibition of Mur ligases, which are essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and death of the bacteria .

2. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases.

- Mechanism : Thiazolidine derivatives scavenge reactive oxygen species (ROS), thereby preventing oxidative damage to cells. This is achieved through the donation of protons to ROS, neutralizing their harmful effects .

3. Antidiabetic Activity

The compound may also exhibit antidiabetic effects by activating peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ.

- Mechanism : Activation of PPAR-γ enhances insulin sensitivity and promotes glucose uptake in adipose tissues, contributing to improved glycemic control .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 625 µg/ml to >5000 µg/ml, demonstrating potential as effective antimicrobial agents .

Case Study 2: Antioxidant Mechanisms

Research focused on the antioxidant capabilities of thiazolidine derivatives revealed that these compounds could significantly reduce oxidative stress markers in vitro. The study highlighted their ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship indicates that modifications at the benzoyl position can significantly influence both potency and selectivity against biological targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on benzoyl | Enhanced antimicrobial activity |

| Alteration of thione group | Increased antioxidant capacity |

| Variations in alkyl chains | Modulation of PPAR-γ activation efficiency |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione, and how can reaction yields be improved?

- Methodology : The compound is synthesized via cyclization of thiourea intermediates. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours) yields thioureas, which are further cyclized using acid or formaldehyde/methylamine to form thiazolidine-2-thiones .

- Optimization : Key parameters include solvent choice (DMF or ethanol), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents. TLC monitoring ensures reaction completion, and purification via silica gel column chromatography (60% ethyl acetate/hexane) improves purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Characterization :

- ¹H/¹³C NMR : Peaks corresponding to the dimethylbenzoyl group (e.g., aromatic protons at δ 7.2–8.0 ppm) and thiazolidine-2-thione ring (e.g., methylene protons at δ 3.5–4.5 ppm) .

- IR : Strong absorption bands for C=O (~1650 cm⁻¹) and C=S (~1200 cm⁻¹) confirm the functional groups .

- Validation : Compare spectral data with structurally similar compounds (e.g., 3-(4-fluorobenzoyl) derivatives) to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of thiourea intermediates to form 1,3-thiazolidine-2-thiones?

- Mechanism : Cyclization involves nucleophilic attack by the thiourea sulfur on the carbonyl carbon of the benzoyl group, followed by intramolecular dehydration. Acid catalysis (e.g., HCl) stabilizes intermediates, while formaldehyde/methylamine facilitates Mannich-type cyclization .

- Kinetics : Reaction progress can be tracked via in situ FTIR to monitor carbonyl and thiourea band changes, with rate constants calculated under varying temperatures .

Q. How do structural modifications (e.g., substituents on the benzoyl group) influence biological activity?

- Case Study : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the benzoyl ring show enhanced antimicrobial activity (e.g., against Staphylococcus aureus), likely due to increased electrophilicity and membrane penetration .

- Data Analysis : Bioactivity screening (e.g., MIC values) for analogs like 3a–3h (see table in ) reveals structure-activity relationships (SAR). For example, compound 3f (MIC = 5 µg/mL) outperforms 3d (MIC = 7 µg/mL) due to a 2-chloro substituent .

Q. What computational methods predict the stability and reactivity of this compound?

- Approach :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond dissociation energies (e.g., C-S bond stability) .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to predict binding affinities .

Data Contradiction Analysis

Q. How can discrepancies in biological activity data across studies be resolved?

- Example : Variability in antimicrobial activity (e.g., compound 3a showing 8 µg/mL in vs. 12 µg/mL in another study) may arise from differences in assay conditions (e.g., bacterial strain, inoculum size).

- Resolution :

Standardize protocols (CLSI guidelines for MIC assays).

Validate purity via HPLC (>95%) to exclude impurities affecting results .

Cross-reference with structurally validated analogs (e.g., 3-(3,5-dimethylbenzoyl) derivatives in ).

Experimental Design

Q. What strategies mitigate decomposition of this compound during storage?

- Stability Studies :

- Conditions : Store under inert atmosphere (N₂) at −20°C to prevent oxidation of the thione group .

- Analysis : Monitor degradation via LC-MS over 6 months; identify decomposition products (e.g., disulfides) .

Advanced Methodological Challenges

Q. How can enantioselective synthesis of chiral 1,3-thiazolidine-2-thione derivatives be achieved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.